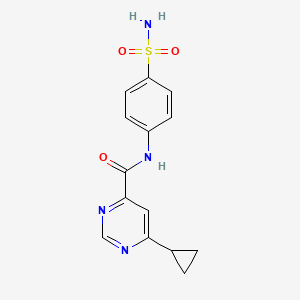
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have anti-inflammatory and immunosuppressive effects.
Mécanisme D'action
CP-690,550 inhibits the activity of 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide enzymes, which are involved in the phosphorylation of STAT proteins. This phosphorylation leads to the activation of transcription factors, which regulate the expression of genes involved in inflammation and immune response. By inhibiting 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide enzymes, CP-690,550 reduces the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are key mediators of inflammation and immune response.
Effets Biochimiques Et Physiologiques
CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. CP-690,550 reduces the production of cytokines such as IL-6 and IFN-γ, which are key mediators of inflammation and immune response. CP-690,550 also reduces the activation of T cells, which play a key role in the immune response. CP-690,550 has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. CP-690,550 has been extensively researched, and its mechanism of action is well understood. CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. However, there are also limitations to using CP-690,550 in lab experiments. CP-690,550 is a 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide inhibitor that can affect other signaling pathways, which can lead to off-target effects. CP-690,550 can also have variable effects depending on the disease model and experimental conditions.
Orientations Futures
There are several future directions for research on CP-690,550. One direction is to investigate the potential of CP-690,550 in other diseases such as asthma, chronic obstructive pulmonary disease, and cancer. Another direction is to develop more selective 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide inhibitors that can target specific 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide enzymes and reduce off-target effects. Another direction is to investigate the potential of combining CP-690,550 with other drugs to enhance its therapeutic effects. Finally, future research can investigate the long-term safety and efficacy of CP-690,550 in clinical trials.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps. The first step involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form 6-cyclopropyl-3-nitropyridin-2-amine. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the amino group with 4-sulfamoylphenylboronic acid to form 6-cyclopropyl-N-(4-sulfamoylphenyl)pyridin-2-amine. The final step involves the reaction of the pyridine with ethyl chloroformate to form CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively researched for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide-STAT signaling pathway. This pathway is involved in the regulation of cytokine production, which is a key mediator of inflammation and immune response.
Propriétés
IUPAC Name |
6-cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-22(20,21)11-5-3-10(4-6-11)18-14(19)13-7-12(9-1-2-9)16-8-17-13/h3-9H,1-2H2,(H,18,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMBPZWNKBJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)
![N-(4-methylphenyl)-2-[6-(4-methylphenyl)-2-(morpholin-4-yl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2653612.png)
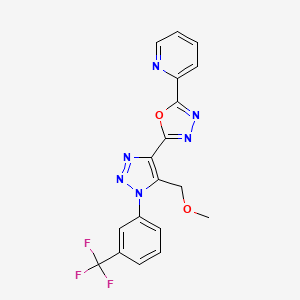
![2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2653616.png)
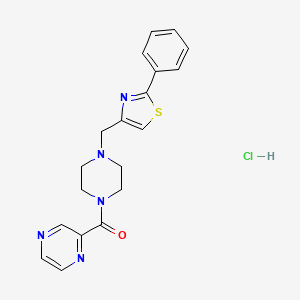
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653618.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2653619.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)
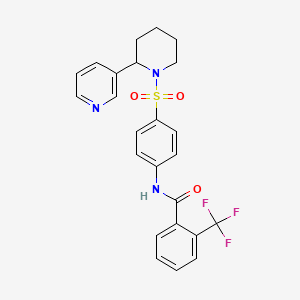
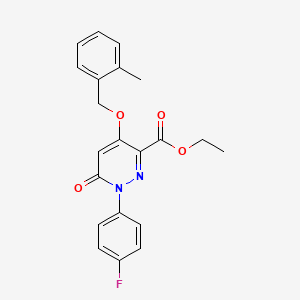
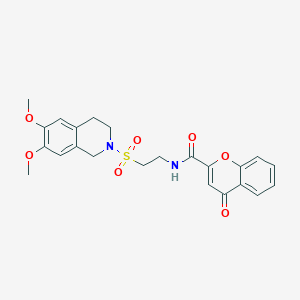
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)
![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)
![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)